N-butyl-4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
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Description
N-butyl-4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C25H30FN3O3S and its molecular weight is 471.59. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
- Fluorinated Derivatives for Receptor Imaging : Fluorinated derivatives of WAY 100635 have been synthesized and evaluated for their biological properties, with a focus on receptor imaging in rats. These studies suggest potential applications in assessing dynamic changes in serotonin levels and static measurement of 5-HT1A receptor distribution, offering insights into the nervous system's function and potential psychiatric disorder treatments (Lang et al., 1999).
Materials Science Applications
- Aromatic Polyamides : Research on aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone showcases the synthesis of materials with high thermal stability and solubility in organic solvents, indicating potential applications in advanced material engineering and design (Yang et al., 1999).
Environmental and Biological Sciences Applications
- Fluorescent Probe for Discrimination of Thiophenols : A study on a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols suggests applications in environmental monitoring and biological sciences. The probe's high selectivity and sensitivity for thiophenols highlight its potential for detecting toxic compounds in water samples, contributing to environmental protection and public health (Wang et al., 2012).
Properties
IUPAC Name |
N-butyl-4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-2-3-13-27-23(30)18-10-8-17(9-11-18)15-29-24(31)22-21(12-14-33-22)28(25(29)32)16-19-6-4-5-7-20(19)26/h4-7,12,14,17-18H,2-3,8-11,13,15-16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMQRKSCSDXOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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